Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Overview
Description
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound with a fused bicyclic structureThe compound’s molecular formula is C10H9BrN2O2, and it has a molecular weight of 269.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate typically involves the following steps:
Formation of Imidazo[1,5-A]pyridine Core: The core structure is synthesized by reacting pyridine with a suitable reagent to form the imidazo[1,5-A]pyridine scaffold.
Bromination: The imidazo[1,5-A]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester at the 1-carboxylate position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
Substitution Products: Various substituted imidazo[1,5-A]pyridine derivatives.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound’s unique structure makes it useful in the synthesis of luminescent materials and optoelectronic devices.
Biological Studies: It is used in studying biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-chloroimidazo[1,5-A]pyridine-1-carboxylate
- Ethyl 6-fluoroimidazo[1,5-A]pyridine-1-carboxylate
- Ethyl 6-iodoimidazo[1,5-A]pyridine-1-carboxylate
Uniqueness
- Bromine Substitution : The presence of a bromine atom at the 6-position provides unique reactivity and potential for further functionalization.
- Versatility : The compound’s structure allows for diverse chemical modifications, making it a valuable scaffold in various research fields .
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYGNZNXHXJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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